![molecular formula C12H17NO4 B3038174 4-Aminobenzo-12-crown-4 CAS No. 78554-68-4](/img/structure/B3038174.png)
4-Aminobenzo-12-crown-4
Overview
Description
4-Aminobenzo-12-crown-4 is a cyclic compound with the IUPAC name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine . It has a molecular weight of 239.27 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4-Aminobenzo-12-crown-4 is 1S/C12H17NO4/c13-10-1-2-11-12 (9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 . The molecular formula is C12H18NO4 .Physical And Chemical Properties Analysis
4-Aminobenzo-12-crown-4 is a solid substance . The specific physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
- AB12C4 is an excellent ligand for metal ions. Its planar oxygen atoms create a strong negative potential barrier, allowing it to coordinate with metal ions more readily than other ligands . Researchers have explored its use in extracting and separating metal ions from solutions, particularly in analytical chemistry and environmental monitoring.
- Crown ethers like AB12C4 are employed as ionophores in ion-selective electrodes. These electrodes are used for measuring specific ions (e.g., potassium, sodium, or calcium) in solution. The complexation ability of AB12C4 with metal ions contributes to the selectivity and sensitivity of these sensors .
- Researchers have functionalized magnetic nanoparticles with AB12C4 for the adsorption and determination of lead ions (Pb²⁺). The self-assembly approach between AB12C4 and Fe₃O₄–CHO (via dehydration condensation) results in a magnetic adsorbent. This material shows promise for environmental remediation and water purification .
- A recyclable polysulfone membrane surface-grafted with AB12C4 has been developed for selective Li⁺ adsorption. This membrane effectively captures lithium ions, making it useful in lithium-ion battery recycling and separation processes .
Metal Ion Complexation and Extraction
Ionophore in Ion-Selective Electrodes (ISEs)
Lead (Pb²⁺) Adsorption Using Functionalized Magnetic Nanoparticles
Selective Adsorption of Lithium (Li⁺)
Safety And Hazards
properties
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICIJKRTPWQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)N)OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169758 | |
Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzo-12-crown-4 | |
CAS RN |
78554-68-4 | |
Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78554-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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